properties of 2-[4-(trifluoromethyl)phenyl]benzonitrile
properties of 2-[4-(trifluoromethyl)phenyl]benzonitrile
An In-depth Technical Guide to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile, a fluorinated biphenyl derivative of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling, and explores its critical role as an advanced intermediate in the development of pharmaceuticals. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction and Strategic Importance
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile belongs to a class of highly valuable biaryl compounds. Its structure combines three key functional motifs that confer significant utility in modern organic synthesis:
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The Biphenyl Scaffold: This core structure is a prevalent motif in a wide array of functional molecules, including liquid crystals, advanced polymers, and, most notably, a multitude of therapeutic agents.[1] Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.
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The Nitrile Group: Positioned at the 2-position, the nitrile (–C≡N) is a versatile functional handle. It serves as a bioisostere for carbonyl groups, enabling polar interactions and hydrogen bond acceptance in biological systems.[2] Synthetically, it can be readily converted into other critical functional groups such as carboxylic acids (via hydrolysis) or primary amines (via reduction), making it a cornerstone for further molecular elaboration.
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The Trifluoromethyl Group (–CF₃): The incorporation of a –CF₃ group is a cornerstone strategy in modern drug design.[3] This highly electronegative and lipophilic moiety can profoundly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.
The strategic combination of these features makes 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile a high-value intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs).
Physicochemical and Spectral Properties
While a specific CAS number for this compound is not consistently listed in major public databases, its structural isomers and precursors are well-documented. The properties listed below are based on computational predictions and data from structurally analogous compounds.
Data Summary
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₁₄H₈F₃N | (Structural) |
| Molecular Weight | 247.22 g/mol | (Calculated) |
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]benzonitrile | (Nomenclature) |
| Synonym | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile | (Nomenclature) |
| Appearance | Expected to be a white to off-white solid at STP. | Analogy to related biphenyls.[2] |
| Solubility | Expected to be insoluble in water; soluble in organic solvents like methanol, toluene, and dichloromethane. | Analogy to related compounds.[4] |
Spectral Data Interpretation
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¹H NMR: The spectrum would display a complex series of multiplets in the aromatic region (approx. 7.50-7.90 ppm). The protons on the trifluoromethyl-substituted ring would likely appear as two distinct doublets (an AA'BB' system), while the protons on the nitrile-substituted ring would show more complex splitting patterns due to their inequivalent positions.
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¹³C NMR: The spectrum would show 14 distinct carbon signals, including the nitrile carbon (approx. 118 ppm), the trifluoromethyl carbon (a quartet around 124 ppm due to C-F coupling), and twelve aromatic carbons in the range of 125-145 ppm.
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¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the –CF₃ group.
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IR Spectroscopy: Characteristic peaks would include a sharp, strong absorption around 2220-2230 cm⁻¹ for the C≡N stretch and multiple strong absorptions in the 1100-1350 cm⁻¹ region corresponding to the C-F stretching vibrations of the –CF₃ group.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond in biaryl systems like 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This methodology is prized for its mild reaction conditions, high functional group tolerance, and consistently high yields.[1]
The logical and field-proven approach involves the coupling of 2-bromobenzonitrile with (4-(trifluoromethyl)phenyl)boronic acid .
Figure 1: Synthetic scheme for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile.
Rationale of Experimental Design
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Catalyst System: A combination of Palladium(II) acetate (Pd(OAc)₂) as the palladium precursor and Triphenylphosphine (PPh₃) as the ligand is a robust and commercially available system for this type of transformation. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
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Base and Solvent: A two-phase system using toluene as the organic solvent and an aqueous solution of a base like potassium carbonate (K₂CO₃) is standard. The base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center.
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Temperature: Heating the reaction to 80-90 °C provides the necessary activation energy for the catalytic cycle to proceed efficiently without causing significant degradation of the reactants or catalyst.[1]
Step-by-Step Experimental Protocol
This protocol is adapted from established methodologies for analogous Suzuki-Miyaura couplings.[1]
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv), (4-(trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation.
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Solvent and Base Addition: Under the inert atmosphere, add degassed toluene (10 mL) followed by a degassed 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol) via syringe.
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Reaction: Vigorously stir the biphasic mixture and heat to 85 °C using an oil bath. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 2-bromobenzonitrile is consumed (typically 4-6 hours).
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Work-up: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Separate the organic layer and wash it sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile as a pure solid.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Catalytic Cycle Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Applications in Pharmaceutical Development
While direct biological activity data for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile is not widely published, its primary value lies in its role as a sophisticated building block for complex APIs.
Intermediate for Angiotensin II Receptor Blockers (Sartans)
The [1,1'-biphenyl]-2-carbonitrile scaffold is a well-known precursor in the synthesis of the biphenyl-tetrazole core of sartan drugs, a major class of antihypertensives (e.g., Losartan, Valsartan, Irbesartan). The nitrile group at the 2-position is chemically converted (often via an azide intermediate) to the critical tetrazole ring, which mimics a carboxylic acid and is essential for binding to the AT₁ receptor.
A recent study identified 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile as a potential genotoxic impurity in sartan synthesis, which confirms that this specific biphenyl-2-carbonitrile framework is a key intermediate in the manufacturing process of this important drug class.[5] Therefore, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile is a logical and high-value starting material for the discovery and synthesis of novel, fluorinated sartan analogues with potentially improved pharmacokinetic profiles.
The Role of the Trifluoromethyl Group in Drug Design
The inclusion of the –CF₃ group is a deliberate design choice to impart favorable drug-like properties.
Figure 3: Key physicochemical impacts of trifluoromethylation in drug design.
Safety and Handling
No specific safety data sheet (SDS) is available for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile. However, based on data for related substituted benzonitriles and biphenyls, the following precautions are mandated:
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General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (nitrile rubber is recommended).
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Toxicity: Benzonitrile compounds are classified as harmful if swallowed or in contact with skin.[6] Upon heating, decomposition may produce toxic fumes, including hydrogen cyanide and nitrogen oxides.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, separated from strong acids and oxidizing agents.
Conclusion
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile is a strategically designed synthetic intermediate with significant potential in pharmaceutical research and development. While specific physical data remains to be published, its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling methodologies. Its core structure serves as a critical precursor for high-value APIs, most notably for novel analogues of sartan-class drugs. The incorporation of the trifluoromethyl group provides a proven method for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize and utilize this versatile chemical building block in the pursuit of next-generation therapeutics.
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![Chemical structure of 2-[4-(trifluoromethyl)phenyl]benzonitrile](https://i.imgur.com/example.png)
